1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine
Description
1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl ring with a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position (Figure 1). The ethanamine moiety (-CH₂CH₂NH₂) is directly attached to the aromatic ring, making it structurally analogous to bioactive phenethylamines such as psychoactive stimulants and receptor-targeting ligands .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-6H,14H2,1-2H3 |
InChI Key |
ZLTZBKQUTJAXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Key Features :
- Synthetic Utility : This compound serves as a precursor in the synthesis of complex macrocyclic kinase inhibitors and benzimidazole derivatives, as demonstrated in recent studies .
- Chirality : Enantiomeric forms (e.g., (R)- and (S)-isomers) are commercially available, with stereochemistry influencing receptor binding and biological activity .
Comparison with Similar Compounds
Structural Analogues with Substituted Phenyl Rings
Table 1: Substituted Phenylethanamine Derivatives
Key Observations :
- Trifluoromethyl vs. Methoxy : The -CF₃ group in 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine enhances metabolic stability compared to purely methoxy-substituted compounds like 2C-B, which are more prone to oxidative demethylation .
- Receptor Binding : The trifluoromethoxy (-OCF₃) analogue in exhibits superior σ1 receptor affinity (Ki = 0.8 nM) compared to the target compound, suggesting that oxygen-linked fluorinated groups optimize receptor interactions .
Mechanistic Insights :
- Psychoactivity vs. Therapeutic Potential: Unlike 25B-NBOMe, the target compound lacks a benzyl or NBOMe substitution, reducing its serotonergic activity but expanding its utility in non-psychoactive therapeutic contexts (e.g., kinase inhibition) .
- Synthetic Optimization : The trifluoromethyl group’s electron-withdrawing nature complicates direct electrophilic substitutions, necessitating boronic acid coupling or transition metal-catalyzed reactions for efficient synthesis .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine | 231.21 | 3.2 | 0.5 (DMSO) |
| (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | 283.20 | 4.5 | 0.1 (DMSO) |
| 2C-B | 274.16 | 2.8 | 1.2 (Water) |
Critical Analysis :
- Lipophilicity : The bis-trifluoromethyl derivative (Table 3) has a higher LogP, enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Formulation Challenges : The target compound’s moderate LogP (3.2) balances membrane permeability and solubility, making it suitable for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
